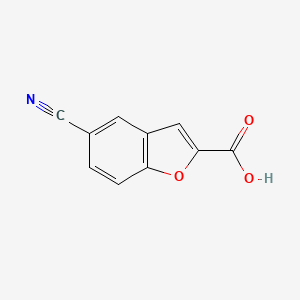
5-cyanobenzofuran-2-carboxylic Acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2. Benzofuran Derivatives
- Summary of Application : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .
- Methods of Application : Benzofuran compounds are synthesized through various methods, including unique free radical cyclization cascades and proton quantum tunneling .
- Results or Outcomes : The biological activities and potential applications of benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .
3. Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers
- Summary of Application : Carboxylic acids, including 5-cyanobenzofuran-2-carboxylic Acid, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .
- Methods of Application : Carboxylic acids are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and for modifying the surface of metallic nanoparticles .
- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the fields of organic synthesis, nanotechnology, and polymers .
4. Furan Platform Chemicals
- Summary of Application : Furan platform chemicals (FPCs), such as furfural and 5-hydroxy-methylfurfural, are directly available from biomass . These chemicals can be economically synthesized from biomass and have a wide range of potential applications .
- Methods of Application : The manufacture and uses of FPCs involve the conversion of biomass into these chemicals . This process is part of the larger shift in the chemical industry from traditional resources such as crude oil to biomass .
- Results or Outcomes : The use of FPCs has led to the development of a variety of compounds that can be used in various applications beyond fuels and plastics .
5. 2,5-Furandicarboxylic Acid
- Summary of Application : 2,5-Furandicarboxylic acid is used as a polymer precursor . It has various potential applications that arise from these furan-based polymers .
- Methods of Application : New alternative methods have been developed to synthesize 2,5-furandicarboxylic acid that are more advantageous and attractive than conventional oxidation of 5-hydroxy-methylfurfural .
- Results or Outcomes : The use of 2,5-furandicarboxylic acid in the synthesis of polymers has led to the development of a variety of furan-based polymers with potential applications .
Zukünftige Richtungen
Benzofuran compounds, including 5-cyanobenzofuran-2-carboxylic Acid, have potential applications in many fields due to their strong biological activities . For instance, they could be used in the development of new therapeutic agents . Additionally, a novel catalytic strategy involving protective chemistry has been presented for the selective production of furan-2,5-dicarboxylic acid from concentrated 5-hydroxymethylfurfural (HMF) solutions .
Eigenschaften
IUPAC Name |
5-cyano-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXZANNFIHPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437034 | |
| Record name | 5-cyanobenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyanobenzofuran-2-carboxylic Acid | |
CAS RN |
84102-75-0 | |
| Record name | 5-Cyano-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84102-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-cyanobenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)

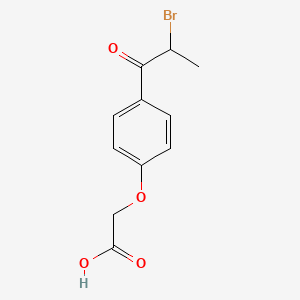
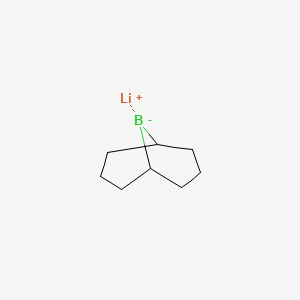
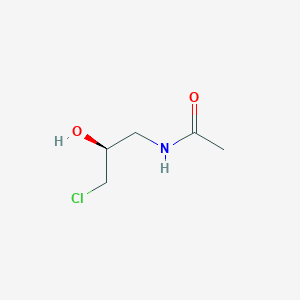
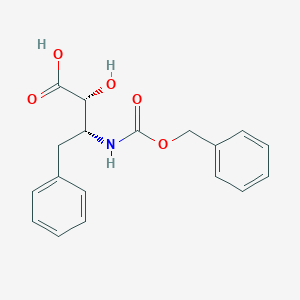


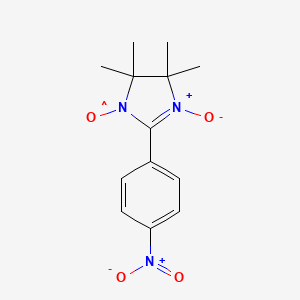
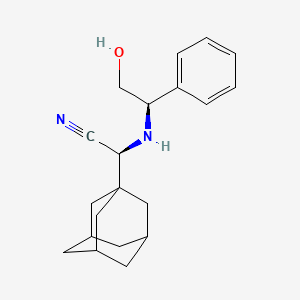
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)